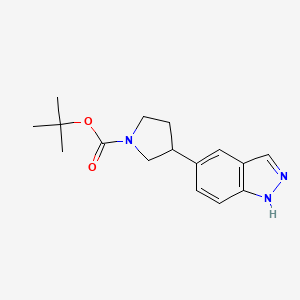
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3ClF3N2S. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both chloro and trifluoromethylthio groups in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the trifluoromethylthio group to a chloropyridine derivative. One common method includes the reaction of 5-chloro-2-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products:
- Substituted pyridines
- Sulfoxides and sulfones
- Biaryl compounds from coupling reactions
Aplicaciones Científicas De Investigación
5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparación Con Compuestos Similares
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine
Comparison: Compared to its analogs, 5-Chloro-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable entity in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H4ClF3N2S |
|---|---|
Peso molecular |
228.62 g/mol |
Nombre IUPAC |
5-chloro-3-(trifluoromethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2S/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) |
Clave InChI |
PJLVHYAKTZAYCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1SC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





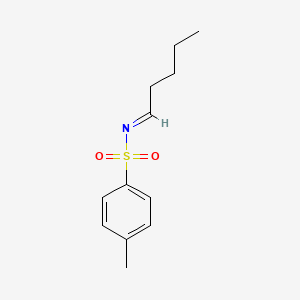
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
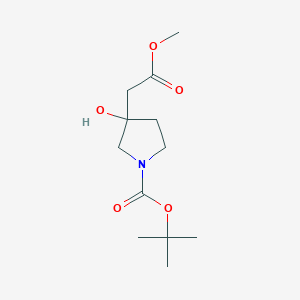

![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
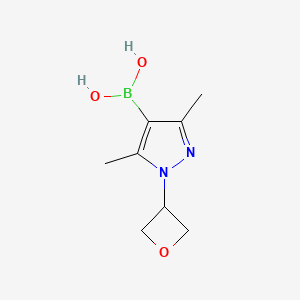
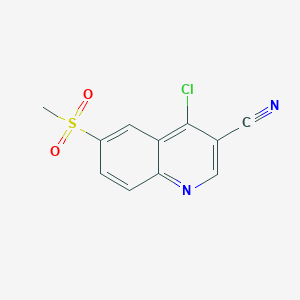
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)

